3-Methoxybutyl 3-chloropropanoate

Description

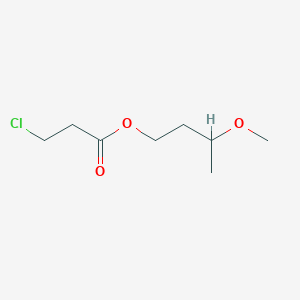

Structure

2D Structure

3D Structure

Properties

CAS No. |

5468-94-0 |

|---|---|

Molecular Formula |

C8H15ClO3 |

Molecular Weight |

194.65 g/mol |

IUPAC Name |

3-methoxybutyl 3-chloropropanoate |

InChI |

InChI=1S/C8H15ClO3/c1-7(11-2)4-6-12-8(10)3-5-9/h7H,3-6H2,1-2H3 |

InChI Key |

PUBWRORXIWRYBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)CCCl)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxybutyl 3 Chloropropanoate

Mechanistic Investigations of Esterification Routes

The formation of the ester bond between an alcohol and a carboxylic acid is a cornerstone of organic synthesis. For 3-Methoxybutyl 3-chloropropanoate (B8744493), the primary approaches involve direct reaction or the transformation of a pre-existing ester.

Direct Esterification via Carboxylic Acid and Alcohol

The most conventional route to 3-Methoxybutyl 3-chloropropanoate is the Fischer-Speier esterification, which involves the reaction of 3-chloropropanoic acid with 3-methoxybutanol in the presence of an acid catalyst. vedantu.combyjus.com This reaction is a reversible process, and its mechanism is a classic example of nucleophilic acyl substitution. vedantu.comchemistrysteps.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Group: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of 3-chloropropanoic acid. organic-chemistry.orgnumberanalytics.com This protonation significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The oxygen atom of the hydroxyl group in 3-methoxybutanol acts as a nucleophile, attacking the activated carbonyl carbon. byjus.comnumberanalytics.com This step forms a tetrahedral intermediate, also known as an oxonium ion. byjus.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety. This creates a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.comnumberanalytics.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, this compound. vedantu.com

Since the reaction is reversible, strategies to drive the equilibrium towards the product side are essential for achieving high yields. This is often accomplished by using an excess of one of the reactants (typically the less expensive alcohol) or by removing water as it is formed. chemistrysteps.comorganic-chemistry.orgchemguide.co.uk

Transesterification Approaches and Catalytic Systems

Transesterification is an alternative pathway that involves the reaction of an existing ester, such as methyl 3-chloropropanoate or ethyl 3-chloropropanoate, with 3-methoxybutanol. mdpi.com This process exchanges the alkyl group of the ester, producing this compound and a volatile alcohol byproduct (methanol or ethanol). The key advantage is that removing the low-boiling-point alcohol byproduct can effectively drive the reaction to completion.

The reaction can be catalyzed by acids, bases, or enzymes. mdpi.comnih.gov

Acid Catalysis: Similar to Fischer esterification, strong acids like sulfuric acid protonate the carbonyl group, making it susceptible to nucleophilic attack by 3-methoxybutanol. nih.gov

Base Catalysis: Base catalysts, such as sodium or potassium alkoxides, function by deprotonating the alcohol, creating a more potent nucleophile (an alkoxide ion) that attacks the ester's carbonyl carbon. nih.govnih.gov

Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for transesterification due to their high selectivity and mild reaction conditions, which can prevent side reactions. mdpi.com

Heterogeneous Catalysts: Solid acid and base catalysts, including ion-exchange resins, zeolites, and alkali-doped metal oxides, offer advantages such as easy separation from the reaction mixture and potential for reuse. mdpi.com Lanthanum(III)-based catalysts have also shown high efficiency and chemoselectivity in transesterification reactions. rsc.orgresearchgate.net

The choice of catalyst depends on the specific requirements of the synthesis, including substrate compatibility and desired reaction conditions.

Table 1: Comparison of Catalytic Systems for Transesterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TsOH | High efficiency | Difficult to separate, can cause corrosion. nih.gov |

| Homogeneous Base | NaOH, KOH, NaOCH₃ | Fast reaction rates at low temperatures. nih.gov | Saponification side reactions, requires anhydrous conditions. nih.gov |

| Heterogeneous Solid | Zeolites, Sulfonated Resins, CaO | Easy recovery and reuse, reduced waste. mdpi.com | Can have lower activity than homogeneous catalysts. |

| Enzymatic | Lipases (e.g., Candida antarctica lipase (B570770) B) | High selectivity, mild conditions, environmentally friendly. mdpi.com | Higher cost, can be sensitive to temperature and solvent. |

| Lanthanide | La(OTf)₃, La(NO₃)₃ | High activity, chemoselective, low toxicity. rsc.orgresearchgate.net | Can be sensitive to moisture. |

Novel Precursor Derivatization and Coupling Strategies

To overcome the equilibrium limitations of direct esterification and achieve higher yields under milder conditions, the carboxylic acid precursor can be "activated." This involves converting 3-chloropropanoic acid into a more reactive derivative, most commonly an acyl chloride.

The synthesis proceeds in two steps:

Formation of the Acid Chloride: 3-chloropropanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 3-chloropropanoyl chloride. libretexts.orgcommonorganicchemistry.com This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride.

Reaction with Alcohol: The resulting 3-chloropropanoyl chloride is then reacted with 3-methoxybutanol. The reaction is typically rapid and irreversible, as the chloride ion is an excellent leaving group. libretexts.orgmasterorganicchemistry.com A weak base, such as pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion. youtube.com This method avoids the production of water and the need for acid catalysts, making it suitable for sensitive substrates. vedantu.com

Optimization of Reaction Conditions for Enhanced Chemical Yield

Maximizing the yield of this compound requires careful control over various reaction parameters, whether through direct esterification or transesterification.

Temperature, Pressure, and Stoichiometric Control

The yield of reversible esterification reactions is governed by Le Chatelier's principle. jove.comnih.gov

Temperature: Increasing the reaction temperature generally increases the rate of ester formation. researchgate.net However, since esterification is typically a slightly exothermic process, excessively high temperatures can unfavorably shift the equilibrium position, lowering the maximum possible yield. nih.gov An optimal temperature must be found that balances reaction kinetics with the thermodynamic equilibrium. For some processes, an optimum temperature range of 50-60°C has been noted to achieve high substitution without causing degradation. nih.gov

Pressure: For reactions that produce a volatile byproduct like water or a low-boiling alcohol, reducing the pressure can facilitate its removal from the reaction mixture. This continuous removal shifts the equilibrium towards the products, significantly enhancing the final conversion and yield. researchgate.net

Stoichiometry: Using an excess of one reactant can drive the equilibrium to favor product formation. jove.com In the synthesis of this compound, 3-methoxybutanol is often used in excess as it is typically easier to remove from the final product mixture than unreacted 3-chloropropanoic acid. The molar ratio of alcohol to acid is a critical parameter to optimize for maximizing yield. researchgate.net

Table 2: Effect of Reactant Molar Ratio on Esterification Yield (Illustrative Data)

| Molar Ratio (Alcohol:Acid) | Equilibrium Conversion (%) |

|---|---|

| 1:1 | ~67% |

| 2:1 | ~80% |

| 3:1 | ~86% |

| 5:1 | ~90% |

| 10:1 | >95% |

Note: This table provides illustrative conversion percentages typical for Fischer esterification, demonstrating the effect of increasing the alcohol concentration to shift the equilibrium.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and equilibrium of an esterification reaction. nih.govelsevierpure.com While one of the reactants, such as excess 3-methoxybutanol, can serve as the solvent, using an external solvent offers other possibilities. An inert, non-polar solvent like toluene (B28343) or hexane (B92381) can be used to facilitate the removal of water via azeotropic distillation, thereby driving the reaction to completion.

The thermodynamic properties of the solvent affect the activity of the reactants and products, which in turn alters the reaction kinetics and the position of the equilibrium. nih.govacs.org Studies have shown that solvents like acetonitrile (B52724) can promote esterification, while others like dimethylformamide (DMF) can suppress it. elsevierpure.com The prediction of solvent effects is complex but can be modeled using thermodynamic approaches like PC-SAFT to identify optimal reaction media. elsevierpure.comacs.org

The kinetics of esterification are often modeled as a second-order reversible reaction. The rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the catalyst. nih.gov The forward reaction rate can be expressed as: Rate = k[Acid][Alcohol] Understanding the kinetics is crucial for reactor design and for determining the reaction time required to achieve a desired conversion. acs.org

Table 3: Influence of Solvent on Esterification Conversion (Qualitative Examples)

| Solvent | Polarity | Effect on Conversion | Rationale |

|---|---|---|---|

| Hexane | Non-polar | Can Increase | Allows for azeotropic removal of water, shifting equilibrium. |

| Toluene | Non-polar | Can Increase | Allows for azeotropic removal of water at a higher temperature than hexane. |

| Acetonitrile | Polar Aprotic | Can Increase | Favorable interactions with transition state may lower activation energy. elsevierpure.com |

| Dimethylformamide (DMF) | Polar Aprotic | Can Decrease | Strong solvation of reactants may hinder their interaction. elsevierpure.comacs.org |

| None (Reactant as Solvent) | Dependent on Reactant | Variable | Simplifies process but limits options for water removal and temperature control. |

Sustainable Synthesis and Green Chemistry Principles

The paradigm of modern chemical synthesis is increasingly shifting towards methodologies that are not only efficient but also minimize environmental impact. The production of this compound, an ester typically formed from the reaction of 3-chloropropanoic acid and 3-methoxybutanol, is a prime candidate for the application of green chemistry principles. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Atom Economy Maximization

A fundamental concept in green chemistry is atom economy, which assesses the efficiency of a chemical transformation by measuring the proportion of reactant atoms that are incorporated into the desired product. The esterification reaction for this compound is as follows:

3-chloropropanoic acid + 3-methoxybutanol → this compound + H₂O

In this reaction, the only theoretical byproduct is water, which gives it a high potential for excellent atom economy. The key to maximizing this is to ensure high selectivity and yield, preventing the formation of unwanted side products. The choice of catalyst and optimization of reaction conditions are critical factors in achieving near-perfect atom economy.

Development of Environmentally Benign Catalysts

Traditional esterification processes often employ strong mineral acids like sulfuric acid as catalysts. While effective, these homogeneous catalysts pose significant environmental and operational challenges, including difficulties in separation from the product, catalyst recovery, and potential for equipment corrosion. Research has therefore focused on developing solid, reusable, and non-corrosive catalysts that are more environmentally benign.

Several classes of solid acid catalysts have emerged as promising alternatives for esterification reactions and hold potential for the sustainable synthesis of this compound.

Sulfonated Mesoporous Catalysts: These are materials with a high surface area that have been functionalized with sulfonic acid groups. This structure provides accessible and highly acidic sites for catalysis. Research into the esterification of glycerol (B35011) with p-methoxycinnamic acid has shown that sulfonated mesoporous catalysts can be highly effective, with activities similar to conventional catalysts like p-toluenesulfonic acid. manchester.ac.uk Their solid nature allows for easy separation and recycling.

Heteropolyacids (HPAs): HPAs are complex inorganic acids with strong Brønsted acidity, making them highly active for esterification. researchgate.net They can be used as is or supported on materials like silica (B1680970) to enhance their stability and ease of handling. Studies on the esterification of lactic acid have demonstrated the successful application of heteropolyacids, such as H₃PW₁₂O₄₀, in producing various esters with high conversion rates. researchgate.net Greener synthetic methods for preparing these catalysts are also being developed. researchgate.net

Functionalized Biopolymers: Chitosan (B1678972), a biopolymer derived from chitin, can be chemically modified to introduce sulfonic acid groups. This creates a biodegradable and renewable catalyst. Studies on the esterification of caprylic acid with methanol (B129727) have shown that sulfonic acid-functionalized chitosan is an effective and reusable catalyst. mdpi.com

The following table summarizes the characteristics of these potential environmentally benign catalysts for the synthesis of this compound.

| Catalyst Type | Key Features | Potential Advantages for Synthesis |

| Sulfonated Mesoporous Catalysts | High surface area, strong acidic sites, solid form. manchester.ac.uk | High catalytic activity, ease of separation and reuse, reduced waste. manchester.ac.uk |

| Heteropolyacids (HPAs) | Strong Brønsted acidity, versatile (can be bulk or supported). researchgate.net | High reaction rates, potential for high yields in esterification. researchgate.net |

| Functionalized Chitosan | Biodegradable, derived from a renewable source, solid catalyst. mdpi.com | Green and sustainable catalyst option, potential for good stability and reusability. mdpi.com |

The adoption of such environmentally benign catalysts for the industrial production of this compound could significantly reduce the environmental footprint of the process. Further research focused on adapting and optimizing these catalytic systems for the specific reaction between 3-chloropropanoic acid and 3-methoxybutanol is a crucial next step towards a more sustainable chemical industry.

Fundamental Chemical Reactivity and Transformation Studies

Reactivity of the Chloropropanoate Moiety

The chloropropanoate portion of the molecule is characterized by a carbon-chlorine bond at the β-position relative to the carbonyl group. This arrangement influences the reactivity of the molecule, making it susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Processes

The carbon atom bonded to the chlorine is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the chloride ion. This reaction typically proceeds via an S\textsubscript{N}2 mechanism. The substitution of the chlorine atom can be achieved with a range of nucleophiles. For instance, reaction with sodium azide (B81097) would be expected to yield 3-methoxybutyl 3-azidopropanoate. This transformation is a common method for introducing a nitrogen-containing functional group.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| Ethyl 3-chloropropanoate (B8744493) | Sodium azide | DMF | Not specified | Ethyl 3-azidopropanoate | Not specified |

This table is illustrative and based on the general reactivity of alkyl 3-chloropropanoates.

Elimination Reactions and Product Analysis

When treated with a strong, non-nucleophilic base, 3-Methoxybutyl 3-chloropropanoate is expected to undergo an E2 elimination reaction to form 3-methoxybutyl propenoate. This dehydrohalogenation reaction involves the removal of a proton from the α-carbon and the expulsion of the chloride ion, resulting in the formation of a carbon-carbon double bond. The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution.

| Reactant | Reagent | Solvent | Conditions | Product |

| Ethyl 3-chloropropanoate | Potassium tert-butoxide | tert-Butanol | Not specified | Ethyl propenoate |

This table is illustrative and based on the general reactivity of β-halo esters.

Ester Group Chemical Transformations

The ester functional group in this compound is a key site for various chemical transformations, including hydrolysis, alcoholysis, aminolysis, and reduction.

Hydrolytic Pathways and Mechanistic Elucidation

Ester hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid in an excess of water, is a reversible process that yields 3-chloropropanoic acid and 3-methoxybutanol.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process results in the formation of the carboxylate salt, in this case, sodium 3-chloropropanoate, and 3-methoxybutanol.

| Reactant | Reagent | Conditions | Products |

| Ethyl 3-chloropropanoate | Aqueous HCl | Heat | 3-Chloropropanoic acid + Ethanol (B145695) |

| Ethyl 3-chloropropanoate | Aqueous NaOH | Heat | Sodium 3-chloropropanoate + Ethanol |

This table is illustrative and based on the general reactivity of esters.

Alcoholysis and Aminolysis Reactions

Transesterification, or alcoholysis, can occur when this compound is treated with a different alcohol in the presence of an acid or base catalyst. This reaction would result in the exchange of the 3-methoxybutyl group for the new alkyl group from the reacting alcohol.

Aminolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction typically requires heating and results in the formation of 3-chloropropanamide and 3-methoxybutanol.

| Reactant | Reagent | Product |

| Ethyl 3-chloropropanoate | Methanol (B129727) (with acid or base catalyst) | Methyl 3-chloropropanoate + Ethanol |

| Ethyl 3-chloropropanoate | Ammonia | 3-Chloropropanamide + Ethanol |

This table is illustrative and based on the general reactivity of esters.

Reduction Reactions of the Carbonyl Functionality

The carbonyl group of the ester can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that would reduce the ester to yield 3-chloro-1-propanol (B141029) and 3-methoxybutanol. The reaction of ethyl propanoate with LiAlH₄ yields ethanol and propanol. doubtnut.com

Alternatively, the use of a less reactive and bulkier reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde. chemistrysteps.commasterorganicchemistry.com This would yield 3-chloropropanal (B96773) and 3-methoxybutanol. This method is particularly useful when the aldehyde is the desired product, as over-reduction to the alcohol can be avoided. adichemistry.com

| Reactant | Reagent | Solvent | Conditions | Products |

| Ethyl acetate | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Not specified | Ethanol |

| Ethyl 3-chloropropanoate | Diisobutylaluminum hydride (DIBAL-H) | Toluene (B28343) or Hexane (B92381) | -78 °C | 3-Chloropropanal + Ethanol |

This table is illustrative and based on the general reactivity of esters and the specified reducing agents.

Reactivity of the Methoxy-substituted Butyl Chain

The 3-methoxybutyl portion of the molecule presents unique opportunities for selective chemical transformations, distinct from the reactivity of the ester or the chloropropanoate functionalities. Studies in this area are crucial for understanding how to selectively modify this part of the molecule while preserving other reactive sites.

Selective Oxidation and Cleavage Studies

The selective oxidation of the methoxybutyl chain in aliphatic ethers, particularly non-benzylic ones, is a challenging yet important transformation. While direct oxidation studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous aliphatic ethers.

Research has shown that the oxidation of secondary methyl ethers to ketones can be achieved under mild acidic conditions using reagents like calcium hypochlorite. fiveable.menih.gov This suggests that the secondary carbon bearing the methoxy (B1213986) group in this compound could potentially be oxidized to a ketone. However, the presence of the ester and chloro groups might influence the reaction's selectivity and outcome.

Furthermore, photocatalytic methods have been developed for the highly regioselective C-H functionalization of ethers. nih.gov These reactions, often catalyzed by a trisaminocyclopropenium (TAC) ion under visible light irradiation, can lead to the coupling of ethers with various partners at the less-hindered α-position. nih.gov This indicates a potential pathway for the selective functionalization of the carbon adjacent to the ether oxygen in the 3-methoxybutyl chain.

Cleavage of the C-O bond in the methoxybutyl group is another area of interest. While ether cleavage typically requires harsh conditions, selective methods are being developed. For instance, some palladium-catalyzed reactions have shown the ability to direct C-H olefination at the ortho-position of arenes directed by weakly coordinating ethers, a principle that could potentially be adapted for intramolecular reactions or for substrates with specific steric and electronic properties. nih.gov

Table 1: Potential Selective Oxidation and Cleavage Reactions of the Methoxybutyl Chain

| Reaction Type | Reagents and Conditions | Potential Product(s) | Inferred From |

| Selective Oxidation | Calcium hypochlorite, acetic acid, aqueous acetonitrile (B52724) | 3-Oxobutyl 3-chloropropanoate | Oxidation of secondary methyl ethers fiveable.menih.gov |

| C-H Functionalization | Trisaminocyclopropenium (TAC) ion, visible light, electrochemical potential | Coupled product at the α-position of the ether | Electrophotocatalytic C-H functionalization of ethers nih.gov |

| Ether-directed C-H Olefination | Pd(OAc)₂, mono-protected amino acid (MPAA) ligand | Olefinated product | Ether-directed ortho-C–H olefination nih.gov |

Functionalization Reactions

The functionalization of the methoxybutyl chain, beyond oxidation and cleavage, offers pathways to introduce new chemical handles. Catalytic C-H functionalization is a powerful tool for this purpose. acs.org Recent advancements in palladium catalysis, for example, have enabled the site-selective C-H functionalization of aliphatic alcohols and amines. acs.org While directly applying these methods to an ether within an ester requires further investigation, they highlight the potential for selectively modifying the methoxybutyl chain.

The development of directing groups that can guide a catalyst to a specific C-H bond has revolutionized organic synthesis. researchgate.net Although no specific directing group strategies for the 3-methoxybutyl group in this context have been reported, the principles of directed C-H activation could be applied to design new synthetic routes.

Investigations into Multi-Component Reaction Participation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies. wikipedia.orgwikipedia.orgchemistnotes.comorganic-chemistry.orgorganic-chemistry.org The participation of this compound or its derivatives in such reactions would open up avenues for the rapid synthesis of diverse molecular scaffolds. The Passerini and Ugi reactions are two of the most well-known isocyanide-based MCRs. wikipedia.orgwikipedia.orgchemistnotes.comorganic-chemistry.orgorganic-chemistry.org

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgchemistnotes.comorganic-chemistry.org While there are no direct reports of this compound acting as a component in a Passerini reaction, it is conceivable that a derivative, such as the corresponding carboxylic acid obtained through hydrolysis of the ester, could participate. The presence of the ether functionality might influence the reaction, and bifunctional substrates have been shown to expand the scope of the Passerini reaction. nih.gov For instance, a report on the synthesis of alkyne-2-chloroquinolines utilized the Passerini reaction under mild conditions. sciforum.net

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgorganic-chemistry.org Similar to the Passerini reaction, a carboxylic acid derivative of this compound could potentially be a substrate. The Ugi reaction is known for its high functional group tolerance. researchgate.netnih.gov

The chloro-substituent in the propanoate moiety could also play a role in MCRs. While not a classic Passerini or Ugi component, haloalkanes can participate in other types of multi-component reactions, often involving transition metal catalysis.

Table 2: Potential Participation of this compound Derivatives in Multi-Component Reactions

| Reaction Type | Potential Substrate Derivative | Reactants | Potential Product Class |

| Passerini Reaction | 3-Methoxybutoxycarbonylpropanoic acid | Aldehyde/Ketone, Isocyanide | α-Acyloxy amide |

| Ugi Reaction | 3-Methoxybutoxycarbonylpropanoic acid | Aldehyde/Ketone, Amine, Isocyanide | Bis-amide |

Further research is needed to explore the full potential of this compound and its derivatives in these and other multi-component reactions. The unique combination of functional groups within this molecule makes it an interesting candidate for the development of novel synthetic methodologies.

Computational and Theoretical Chemistry of 3 Methoxybutyl 3 Chloropropanoate

Quantum Chemical Characterization of Electronic Structure

A thorough quantum chemical analysis would be essential to understand the reactivity and properties of 3-methoxybutyl 3-chloropropanoate (B8744493). This would involve a detailed examination of its molecular orbitals and charge distribution.

Orbital Analysis and Bonding Descriptions

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For an ester like this, the lone pairs on the oxygen atoms would likely contribute significantly to the HOMO, while the LUMO would be expected to have significant character on the carbonyl carbon and the C-Cl antibonding orbital. This would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and potentially nucleophilic substitution at the carbon bearing the chlorine atom.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential map would visually represent the charge distribution across the molecule. It would be expected to show regions of negative potential around the electronegative oxygen and chlorine atoms, and regions of positive potential around the carbonyl carbon and the hydrogen atoms. This information is invaluable for predicting how the molecule would interact with other polar molecules and ions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain and the rotational freedom around the ester and C-C single bonds mean that 3-methoxybutyl 3-chloropropanoate can exist in numerous conformations.

Energy Minima and Transition State Identification

A comprehensive conformational analysis would identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. The identification of transition states between these minima would provide insight into the energy barriers for conformational changes.

Solvent Effects on Conformation

The presence of a solvent can significantly influence the conformational preferences of a molecule. Molecular dynamics simulations in various solvents would reveal how interactions with solvent molecules affect the shape of this compound. For instance, in a polar solvent, conformations that maximize the exposure of the polar ester and chloro groups might be favored.

Theoretical Prediction of Reaction Mechanisms and Pathways

Theoretical calculations can be used to explore potential reaction mechanisms. For this compound, key reactions to investigate would include hydrolysis of the ester group and nucleophilic substitution of the chlorine atom. Computational studies could map out the energy profiles of these reactions, identifying intermediates and transition states, which would help in understanding the reaction kinetics and thermodynamics. For example, the mechanism of ester hydrolysis under both acidic and basic conditions could be elucidated, detailing the protonation steps and the formation of tetrahedral intermediates.

Catalytic Cycles and Intermediate Species

The formation of this compound from its precursors, 3-chloropropanoic acid and 3-methoxybutanol, typically proceeds via an acid-catalyzed esterification reaction. The catalytic cycle, often facilitated by a strong acid catalyst such as sulfuric acid, involves several key intermediate species.

The reaction is initiated by the protonation of the carbonyl oxygen of 3-chloropropanoic acid by the acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 3-methoxybutanol. The subsequent nucleophilic addition results in the formation of a tetrahedral intermediate.

This intermediate is a crucial species in the reaction pathway. It then undergoes a proton transfer, typically involving a solvent or another alcohol molecule, from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This is followed by the elimination of a water molecule, a good leaving group, to form a protonated ester. The final step in the catalytic cycle is the deprotonation of this species to regenerate the acid catalyst and yield the final product, this compound. The reverse reaction, ester hydrolysis, proceeds through the same intermediates in the opposite direction. youtube.com

The synthesis of one of the key precursors, 3-methoxybutanol, involves the reaction of crotonaldehyde (B89634) with methanol (B129727) in an alkaline solution to form 3-methoxybutyraldehyde. google.com This intermediate is then hydrogenated in the presence of a catalyst to produce 3-methoxybutanol. google.com

Energy Barriers and Reaction Rates

These values suggest that the activation energy for the formation of this compound would likely fall within a similar range, influenced by factors such as the specific catalyst used, the molar ratio of reactants, and the reaction temperature. ceon.rsresearchgate.net Increasing the reaction temperature generally leads to a higher reaction rate by providing the necessary energy to overcome the activation barrier. ceon.rs

Table 1: Activation Energies for Similar Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (kJ/mol) |

| Propanoic Acid | Ethanol (B145695) | Fiber Catalyst | 52.6 researchgate.net |

| Propanoic Acid | 1-Propanol (B7761284) | Fiber Catalyst | 49.9 researchgate.net |

| Propanoic Acid | Butanol | Fiber Catalyst | 47.3 researchgate.net |

| Propanoic Acid | 1-Propanol | Sulfuric Acid | 11.36 ceon.rs |

| Palm Fatty Acids | Methanol | Methanesulfonic Acid | 42 ucr.ac.cr |

| Palm Fatty Acids | Isopropanol | Methanesulfonic Acid | ~60 ucr.ac.cr |

| Acetic Acid | 1-Methoxy-2-propanol | Ion-Exchange Resin | 62.0 mdpi.com |

Development of Predictive Models for Chemical Behavior

In recent years, computational methods have become increasingly powerful in predicting the chemical behavior and properties of molecules like this compound. These predictive models can forecast a range of properties, from thermophysical characteristics to potential biological activities, aiding in the design and optimization of chemical processes.

One approach involves the use of quantitative structure-property relationship (QSPR) models. acs.org These models correlate the structural features of molecules with their physical and chemical properties. By fragmenting the molecule into functional groups, methods like the UNIFAC group contribution model can predict thermodynamic properties. researchgate.netacs.org

More advanced predictive models leverage machine learning algorithms and quantum chemical calculations. nih.govmdpi.com For instance, models can be trained on large datasets of known compounds to predict properties such as vapor pressure, enthalpy of vaporization, and liquid density for new molecules. acs.org The combination of predictive methods, such as combining predictive PCP-SAFT with COSMO-RS, has been shown to yield higher accuracy in property predictions. acs.org

For esters specifically, machine learning models are being developed to predict their behavior in various contexts. For example, models can predict the substrate promiscuity of ester hydrolases, the enzymes responsible for ester hydrolysis, based on their sequence and structural features. nih.gov Furthermore, machine learning approaches are being used to predict the potential side effects of drug molecules, which can be applied to novel esters in the early stages of development. mdpi.com These models analyze molecular properties and functional groups to forecast potential adverse effects. mdpi.com

The development of these predictive tools is crucial for accelerating the discovery and development of new chemical entities by enabling a more rational and efficient design process. arxiv.org

Emerging Applications in Specialized Chemical Domains Non Biological

Role as a Versatile Synthetic Building Block

As a synthetic building block, 3-Methoxybutyl 3-chloropropanoate (B8744493) offers intriguing possibilities due to its distinct reactive sites.

Theoretically, the chloro- group in 3-Methoxybutyl 3-chloropropanoate can be displaced through nucleophilic substitution reactions. This would allow for the introduction of polymerizable functionalities, such as an acrylate (B77674) or methacrylate (B99206) group, by reacting it with appropriate monomers like acrylic acid or methacrylic acid in the presence of a base. The resulting monomer, a 3-methoxybutyl ester of a modified propanoate, could then be polymerized to create polymers with tailored properties. The methoxybutyl group would be incorporated into the polymer side chain, potentially influencing properties such as glass transition temperature, solubility, and flexibility.

Exploration as a Constituent in Novel Solvent Systems

Information on the solvent properties of this compound is not available. However, the related compound, 3-Methoxybutyl acetate, is known for its good solvency for a range of resins and its miscibility with many organic solvents. This suggests that this compound might also exhibit useful solvent characteristics. Its higher boiling point, inferred from its larger molecular weight compared to the acetate, could make it suitable for applications requiring a less volatile solvent.

Potential as a Component in Chemical Sensor Design

The design of chemical sensors often relies on molecules that can selectively interact with an analyte of interest. The chlorine atom in this compound could be substituted with a receptor molecule capable of binding to a specific target. The ether oxygen could also participate in hydrogen bonding or coordination with certain analytes. If immobilized on a transducer surface, these interactions could generate a detectable signal. However, no specific research has been published detailing such applications.

Application in Advanced Separation and Purification Technologies

In separation science, the properties of a molecule dictate its behavior in techniques like liquid chromatography or solvent extraction. While no studies have utilized this compound for this purpose, its polarity, which would be intermediate due to the ester and ether groups, suggests it could be investigated as a stationary phase modifier in chromatography or as a component in a solvent system for liquid-liquid extractions.

Future Research Trajectories and Interdisciplinary Opportunities

The lack of specific research on this compound highlights a clear opportunity for future investigation. A systematic study of its fundamental physical and chemical properties is a necessary first step. Subsequent research could then explore its reactivity in detail, particularly focusing on the selective transformation of the chloro- and ester groups.

Interdisciplinary collaborations could unlock novel applications. For example, materials scientists could explore the incorporation of this compound into new polymers or organic-inorganic hybrid materials. Electrochemists could investigate its potential as an electrolyte component in battery systems, and analytical chemists could develop new separation methods or sensors based on its unique structure. A thorough characterization of this compound is essential to unlock its potential and determine its place in the landscape of specialized chemicals.

Q & A

Q. What are the optimal synthetic routes for 3-methoxybutyl 3-chloropropanoate, and how do reaction conditions influence yield?

The synthesis of this compound involves esterification between 3-chloropropanoic acid and 3-methoxybutanol. Key steps include:

- Acid activation : Use of coupling agents like diisopropylcarbodiimide (DIC) to activate the carboxylic acid group .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions .

Q. Example protocol :

| Step | Reagent/Condition | Purpose | Yield Range |

|---|---|---|---|

| 1 | DIC, 3-methoxybutanol | Activation | 70–85% |

| 2 | DMF, 25°C, 12h | Esterification | 60–75% |

Analytical validation : Thin-layer chromatography (TLC) and NMR spectroscopy (¹H/¹³C) confirm product purity and structural integrity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess:

Q. Key findings :

Q. What analytical techniques are critical for distinguishing this compound from structurally similar esters?

- Mass spectrometry (MS) : High-resolution MS (HRMS) differentiates isomers via exact mass measurements (e.g., C₈H₁₅ClO₃ requires m/z 194.0712) .

- Infrared spectroscopy (IR) : Unique carbonyl (C=O) stretch at 1740–1750 cm⁻¹ and C-Cl absorption at 750–800 cm⁻¹ .

- Chromatography : Reverse-phase HPLC with a C18 column separates co-eluting esters using acetonitrile/water gradients .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound across different solvents?

Contradictory reactivity data (e.g., nucleophilic substitution rates in polar vs. nonpolar solvents) can be addressed by:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to identify transition states .

- Computational modeling : Density Functional Theory (DFT) simulations predict solvent-dependent activation energies .

Example : In DMF, the ester’s carbonyl group stabilizes transition states, accelerating hydrolysis compared to toluene .

Q. What strategies mitigate interference from byproducts during large-scale synthesis?

- In situ quenching : Add scavengers (e.g., molecular sieves) to absorb water and suppress hydrolysis .

- Distillation optimization : Fractional distillation under reduced pressure (10–20 mmHg) isolates the ester from low-boiling impurities (<100°C) .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Molecular docking : Screen derivatives against target enzymes (e.g., hydrolases) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with antimicrobial activity .

Case study : Derivatives with extended alkyl chains show enhanced lipid membrane penetration in bacterial models .

Q. What experimental designs address discrepancies in reported toxicity profiles of this compound?

- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- In vitro cytotoxicity : MTT assays on human hepatocytes (HepG2) quantify IC₅₀ values .

Contradiction resolution : Discrepancies may arise from impurity levels; rigorous purification (e.g., column chromatography) ensures consistent toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.